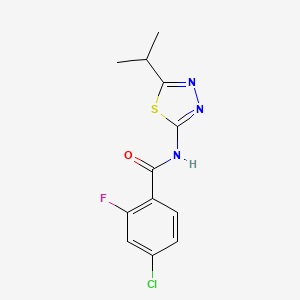

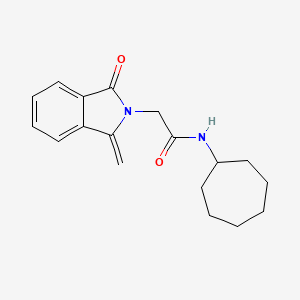

![molecular formula C17H21N3O3 B7468169 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant attention in scientific research. It is a small organic molecule that can release controlled amounts of carbon monoxide (CO) into biological systems. CO is a gasotransmitter that plays a crucial role in various physiological and pathological processes. The use of CORM-3 has shown promising results in the treatment of various diseases, including inflammation, ischemia-reperfusion injury, and cancer.

Mechanism of Action

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione releases CO in a controlled manner, which then binds to heme-containing proteins, including cytochrome c oxidase and soluble guanylate cyclase. This binding activates downstream signaling pathways, leading to various physiological effects. The release of CO from 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is slow and sustained, which allows for the controlled delivery of CO to biological systems.

Biochemical and Physiological Effects:

The release of CO from 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. CO has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has vasodilatory effects, which can improve blood flow and oxygen delivery to tissues. Additionally, CO has been found to have anti-apoptotic effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in lab experiments is its ability to release controlled amounts of CO. This allows for the precise delivery of CO to biological systems, which can be difficult to achieve with other CO-releasing molecules. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is relatively stable and can be stored for extended periods. However, one limitation of using 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of the experimental system.

Future Directions

There are several future directions for the use of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in scientific research. One area of interest is the potential use of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CO has been found to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione may have applications in regenerative medicine, as CO has been found to stimulate angiogenesis and tissue repair. Finally, further studies are needed to determine the optimal dosing and administration of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione for various therapeutic applications.

Conclusion:

In conclusion, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is a carbon monoxide-releasing molecule that has significant potential for therapeutic applications. Its ability to release controlled amounts of CO makes it a valuable tool in scientific research. 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has shown promising results in the treatment of inflammation, ischemia-reperfusion injury, and cancer. Further studies are needed to determine its optimal dosing and administration for various therapeutic applications.

Synthesis Methods

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione can be synthesized by the reaction of diethylmalonate with 2-oxoethylindoline-3-acetate, followed by the reaction with hydrazine hydrate and carbon monoxide. The final product is obtained by recrystallization from ethanol. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney. It has also shown promising results in the treatment of cancer by inducing apoptosis in cancer cells.

properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-17(4-2)15(22)20(16(23)18-17)11-14(21)19-10-9-12-7-5-6-8-13(12)19/h5-8H,3-4,9-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMKRUWLQRVZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCC3=CC=CC=C32)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)

![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)